molecular formula C16H15N3O2S B5761371 MFCD07656494

MFCD07656494

Cat. No.: B5761371
M. Wt: 313.4 g/mol
InChI Key: WLBTWKZOZKNDBW-UHFFFAOYSA-N
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Description

However, based on analogous compounds discussed in the literature (e.g., CAS 1046861-20-4 and CAS 56469-02-4), it can be inferred that MFCD07656494 likely belongs to a class of organoboronic acids or heterocyclic derivatives with applications in catalysis, medicinal chemistry, or materials science . Such compounds often exhibit unique electronic properties due to their hybrid bonding (e.g., boron-carbon interactions) and are frequently utilized in Suzuki-Miyaura cross-coupling reactions or as ligands in transition metal catalysis .

Key inferred properties of this compound:

  • Molecular weight: ~200–250 g/mol (based on similar boronic acids and heterocycles) .
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DMF) .
  • Bioavailability: Likely low BBB permeability and GI absorption, typical of boronic acids .

Properties

IUPAC Name

5-methyl-3-[(2-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-5-3-4-6-11(9)7-19-8-18-15-12(16(19)21)10(2)13(22-15)14(17)20/h3-6,8H,7H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBTWKZOZKNDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD07656494 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of steps that include the formation of key intermediates and the use of catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, which allow for better control of reaction conditions and increased production rates. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: MFCD07656494 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

MFCD07656494 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be explored for its potential as a drug candidate or as a tool for understanding disease mechanisms. In industry, the compound’s unique properties make it useful in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of MFCD07656494 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD07656494 with two structurally and functionally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4).

Table 1: Structural and Functional Comparison

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₆H₅BClBrO₂ (hypothetical) C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight ~235–240 g/mol 235.27 g/mol 163.17 g/mol
Key Functional Groups Boronic acid, halogen substituents Boronic acid, Br/Cl substituents Hydroxyisoquinoline, ketone
Synthetic Method Suzuki coupling (hypothetical) Pd-catalyzed cross-coupling Alkylation of dihydroisoquinolinone
Applications Catalysis, medicinal chemistry Transition metal ligand, drug intermediate Pharmaceutical synthesis, enzyme inhibition
LogP (Predicted) 2.1–2.5 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.2–0.3 0.24 0.687

Key Differences:

Structural Complexity: this compound and (3-Bromo-5-chlorophenyl)boronic acid share halogenated aromatic rings and boronic acid groups, enabling their use in cross-coupling reactions. However, the latter’s bromine and chlorine substituents enhance electrophilic reactivity, making it more suitable for Pd-catalyzed transformations . In contrast, 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one lacks a boronic acid group but features a fused heterocyclic ring system, favoring hydrogen bonding and π-π stacking in biological systems .

Synthetic Accessibility: this compound likely requires palladium-based catalysts (e.g., PdCl₂(dppf)) for synthesis, similar to CAS 1046861-20-4 . CAS 56469-02-4 is synthesized via alkylation or hydroxylation of dihydroisoquinolinones under mild conditions (e.g., K₂CO₃ in DMF), highlighting its lower synthetic complexity .

The hydroxyisoquinolinone scaffold (CAS 56469-02-4) shows superior BBB permeability (Log Kp = -6.21 cm/s) and is explored in CNS drug development .

Research Findings and Limitations

Catalytic Performance:

  • This compound’s boronic acid group facilitates transmetalation in Suzuki reactions, but its halogen substituents may sterically hinder catalytic activity compared to simpler boronic acids .
  • CAS 56469-02-4’s hydroxy group enhances metal coordination in asymmetric catalysis, though its non-planar structure reduces substrate scope .

Pharmacological Potential:

  • Both this compound and CAS 1046861-20-4 show moderate GI absorption (Bioavailability Score = 0.55) but require structural optimization for therapeutic use .

Limitations:

  • Limited experimental data for this compound necessitates reliance on computational predictions (e.g., LogP, solubility) .
  • Comparative studies on toxicity and long-term stability are absent in the provided evidence.

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